TC-O 9311

Description

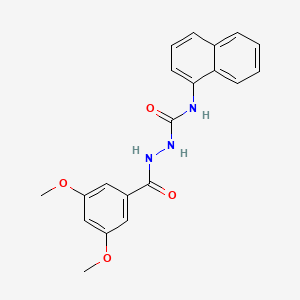

Structure

3D Structure

Properties

IUPAC Name |

1-[(3,5-dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4/c1-26-15-10-14(11-16(12-15)27-2)19(24)22-23-20(25)21-18-9-5-7-13-6-3-4-8-17(13)18/h3-12H,1-2H3,(H,22,24)(H2,21,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPTMSQHTGZMEFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NNC(=O)NC2=CC=CC3=CC=CC=C32)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of TC-O 9311

For Researchers, Scientists, and Drug Development Professionals

Abstract

TC-O 9311 is a potent and selective small-molecule agonist for the orphan G protein-coupled receptor 139 (GPR139). This technical guide delineates the mechanism of action of TC-O 9311, detailing its molecular interactions, downstream signaling pathways, and functional consequences. The information presented herein is a synthesis of publicly available pharmacological data, intended to provide a comprehensive resource for researchers in pharmacology and drug discovery.

Introduction

TC-O 9311, identified as compound 1a in its discovery publication, emerged from a high-throughput screening campaign to identify ligands for the orphan GPR139.[1][2] GPR139 is predominantly expressed in the central nervous system, suggesting its involvement in neurological processes.[1][2][3] The identification of selective agonists like TC-O 9311 is crucial for elucidating the physiological roles of this receptor and exploring its therapeutic potential.

Pharmacological Profile of TC-O 9311

Potency and Efficacy

TC-O 9311 is a potent agonist of human GPR139. In a calcium mobilization assay using a CHO-K1 cell line stably expressing the human GPR139 receptor, TC-O 9311 exhibited a half-maximal effective concentration (EC50) of 39 nM. In the absence of a known endogenous ligand, TC-O 9311 is considered a full agonist, with its maximal effect set as 100% stimulation in this assay system.

| Parameter | Value | Assay System | Reference |

| EC50 | 39 nM | Calcium mobilization in CHO-K1 cells expressing human GPR139 |

Selectivity

TC-O 9311 demonstrates high selectivity for GPR139. In a comprehensive screening panel, it was tested against 90 diverse biological targets and showed no significant cross-reactivity. The detailed composition of this selectivity panel is provided in the Supporting Information of the primary publication by Shi et al. (2011).

Pharmacokinetics

Initial pharmacokinetic studies in rats have been conducted for TC-O 9311. These studies revealed that the compound has limited utility as an in vivo tool due to poor brain exposure. The whole brain exposure was measured at 61 ng/g with a brain-to-plasma (b/p) ratio of 0.03.

| Parameter | Value | Species | Reference |

| Whole Brain Exposure | 61 ng/g | Rat | |

| Brain/Plasma Ratio | 0.03 | Rat |

Mechanism of Action: Signaling Pathways

The primary mechanism of action of TC-O 9311 is the activation of GPR139, which subsequently initiates intracellular signaling cascades.

G Protein Coupling

GPR139 primarily couples to the Gq/11 family of G proteins. This is consistent with the observed cellular response of calcium mobilization upon receptor activation by TC-O 9311. There is also evidence to suggest that GPR139 can couple to Gi/o G proteins, although the Gq/11 pathway appears to be the predominant signaling route.

Downstream Signaling Cascade

Activation of GPR139 by TC-O 9311 leads to the stimulation of phospholipase C (PLC) via the Gαq/11 subunit. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores, which can be measured using calcium-sensitive fluorescent dyes.

Functional Interaction with Other Receptors

A significant aspect of GPR139's function, and by extension the action of TC-O 9311, is its interaction with other GPCRs, particularly those coupled to Gi/o proteins such as the dopamine D2 receptor (D2R) and the µ-opioid receptor (MOR).

In cells co-expressing GPR139 and D2R, activation of D2R by an agonist leads to a GPR139-dependent calcium response, a phenomenon not observed in cells expressing D2R alone. This effect can be blocked by either a D2R antagonist or a GPR139 antagonist, suggesting a functional interaction between the two receptors. This interaction may involve the formation of heterodimers.

Similarly, GPR139 activation has been shown to counteract the signaling of the µ-opioid receptor. This opposition is mediated through the Gq/11 pathway, which can modulate downstream effectors of MOR signaling.

Experimental Protocols

Calcium Mobilization Assay

This protocol is a representative method for assessing the agonist activity of TC-O 9311 at the GPR139 receptor.

Objective: To measure the increase in intracellular calcium concentration in response to TC-O 9311 in CHO-K1 cells stably expressing human GPR139.

Materials:

-

CHO-K1 cells stably expressing human GPR139

-

Cell culture medium (e.g., DMEM/F-12)

-

Fetal Bovine Serum (FBS)

-

Geneticin (G418) for selection

-

Black, clear-bottom 96-well or 384-well microplates

-

FLIPR Calcium Assay Kit (or equivalent calcium-sensitive dye like Fluo-4 AM)

-

TC-O 9311 stock solution (in DMSO)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument

Procedure:

-

Cell Culture and Plating:

-

Culture CHO-K1/hGPR139 cells in medium supplemented with FBS and G418.

-

Plate cells into black, clear-bottom microplates at a suitable density and incubate overnight to allow for cell attachment.

-

-

Dye Loading:

-

Prepare the calcium-sensitive dye solution according to the manufacturer's instructions.

-

Remove the culture medium from the cell plates and add the dye solution to each well.

-

Incubate the plates at 37°C for 1 hour in the dark.

-

-

Compound Preparation:

-

Prepare a serial dilution of TC-O 9311 in assay buffer from the DMSO stock solution.

-

-

FLIPR Assay:

-

Place the cell plate and the compound plate into the FLIPR instrument.

-

The instrument will add the TC-O 9311 dilutions to the cell plate while simultaneously measuring the fluorescence signal.

-

Record the fluorescence intensity over time to measure the calcium flux.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration of TC-O 9311.

-

Plot the response as a function of the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Conclusion

TC-O 9311 is a valuable pharmacological tool for the study of GPR139. Its high potency and selectivity make it an excellent probe for investigating the physiological and pathological roles of this orphan receptor. The primary mechanism of action involves the activation of GPR139 and subsequent Gq/11-mediated calcium mobilization. Furthermore, its ability to modulate the function of other key neurotransmitter receptors, such as the dopamine D2 and µ-opioid receptors, highlights the complex role of GPR139 in the central nervous system. Further research, potentially with brain-penetrant analogs of TC-O 9311, will be instrumental in fully understanding the therapeutic potential of targeting GPR139.

References

Understanding the role of GPR139 in the central nervous system.

An In-depth Technical Guide to the Role of GPR139 in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

G-protein coupled receptor 139 (GPR139) is an orphan receptor with highly conserved expression in the central nervous system (CNS), particularly in neurocircuits governing motivation, reward, and cognition.[1][2][3] Initially identified in 2002, its exclusive expression in the brain has made it a compelling target for neuropsychiatric and behavioral disorders.[4] Although its endogenous ligands are still a subject of investigation, with amino acids L-tryptophan and L-phenylalanine, certain neuropeptides, and dynorphins being proposed candidates, the development of potent surrogate agonists and antagonists has significantly advanced our understanding of its function.[5] GPR139 primarily signals through the Gq/11 pathway and has been shown to functionally interact with key neurotransmitter systems, including the opioid and dopamine systems. This guide provides a comprehensive overview of the molecular biology, neuroanatomical distribution, signaling mechanisms, and physiological roles of GPR139, along with detailed experimental protocols used in its characterization.

Molecular Biology and Pharmacology of GPR139

GPR139 is a class A GPCR, with its gene located on chromosome 16 in humans. Its amino acid sequence is highly conserved across various vertebrate species, suggesting a fundamental and ancient role in neurophysiology.

Ligands

While GPR139 was initially classified as an orphan receptor, several putative endogenous and synthetic ligands have since been identified. The aromatic amino acids L-Tryptophan (L-Trp) and L-Phenylalanine (L-Phe) activate the receptor, though at relatively high (micromolar) concentrations. More recently, neuropeptides such as ACTH, α-MSH, and dynorphins have also been shown to activate GPR139. The identification of these ligands has led to the hypothesis that GPR139 may function as a nutrient-sensing or homeostatic receptor. A variety of synthetic agonists and antagonists have been developed, serving as critical tools for elucidating the receptor's function.

| Compound | Type | Potency (EC50/IC50) | Notes |

| Putative Endogenous Ligands | |||

| L-Tryptophan (L-Trp) | Agonist | Micromolar range | Activates GPR139 at physiologically relevant concentrations. |

| L-Phenylalanine (L-Phe) | Agonist | Micromolar range | Activates GPR139 at physiologically relevant concentrations. |

| Dynorphins | Agonist | High Efficacy | Recently deorphanized as a dynorphin receptor. |

| ACTH / α-MSH | Agonist | High nM to low µM range | Peptides that activate GPR139. |

| Synthetic Ligands | |||

| JNJ-63533054 | Agonist | Potent (nanomolar range) | Widely used tool compound. |

| TAK-041 (Zelatriazin) | Agonist | Potent (nanomolar range) | Advanced to clinical trials for schizophrenia. |

| Compound 1a | Agonist | Ten-nanomolar range | Reference agonist. |

| TC-O 9311 | Agonist | - | Surrogate ligand for GPR139. |

| JNJ-3792165 | Antagonist | - | Tool compound for blocking GPR139 activity. |

Neuroanatomical Distribution of GPR139

GPR139 expression is almost exclusively confined to the CNS. Its distribution is concentrated in specific brain regions, which provides crucial insights into its potential functions. The highest expression levels are consistently found in the habenula, a key regulator of monoaminergic systems.

| Brain Region | Expression Level | Associated Functions | References |

| Habenula (Medial) | Very High | Reward, Aversion, Motivation, Learning | |

| Striatum | High | Movement, Reward, Motivation | |

| Hypothalamus | High | Metabolism, Homeostasis, Sleep | |

| Septum (Lateral) | High | Emotion, Stress Response | |

| Pituitary Gland | Moderate | Endocrine Regulation | |

| Ventral Tegmental Area (VTA) | Moderate | Reward, Motivation, Addiction | |

| Substantia Nigra | Moderate | Motor Control | |

| Hippocampus | Moderate | Learning, Memory | |

| Olfactory Tubercle | Moderate | Reward, Sensory Processing |

Signaling Pathways of GPR139

GPR139 is capable of coupling to multiple G protein families, including both Gq/11 and Gi/o. However, functional studies in reconstituted cell systems and native neurons have demonstrated that its primary signaling output is mediated through the Gq/11 pathway.

Activation of GPR139 by an agonist leads to the engagement of Gαq/11, which in turn activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a hallmark of Gq/11 signaling that is frequently used in functional screening assays.

Functional Interactions with Other Receptors

A critical aspect of GPR139 function is its interaction with other GPCRs, particularly the µ-opioid receptor (MOR) and the dopamine D2 receptor (D2R).

-

µ-Opioid Receptor (MOR): GPR139 and MOR are co-expressed in several brain regions, including the habenula. Functional studies have revealed that GPR139 activation opposes MOR signaling. While MOR activation (via Gi/o) typically inhibits adenylyl cyclase (AC) and activates G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization, GPR139 activation (via Gq/11) counteracts these effects. This antagonistic relationship suggests GPR139 may act as a natural brake on the opioid system, with implications for pain, addiction, and withdrawal.

-

Dopamine D2 Receptor (D2R): GPR139 and D2R mRNA are co-expressed in a majority of cells within key dopaminergic pathways, including the VTA, substantia nigra, and striatum. In vitro studies show a functional interaction where the presence of GPR139 (a Gq-coupled receptor) enables the Gi-coupled D2R to elicit a calcium response. Behaviorally, some deficits in GPR139 knockout mice can be rescued by the D2R antagonist haloperidol, suggesting that a loss of GPR139 leads to dopaminergic hyper-functionality.

Physiological Roles and Therapeutic Potential

The unique expression and signaling properties of GPR139 position it as a modulator of several critical CNS functions. Dysregulation of GPR139 is linked to a range of pathological conditions.

-

Schizophrenia: GPR139 knockout mice exhibit behaviors reminiscent of schizophrenia, such as hyperactivity, stereotypy, deficits in pre-pulse inhibition, and social interaction deficits. These symptoms can be reversed by D2R and MOR antagonists. The GPR139 agonist TAK-041 has been investigated in clinical trials for treating the negative symptoms of schizophrenia.

-

Substance Abuse and Reward: Through its opposition to MOR signaling, GPR139 is implicated in modulating the effects of opioids. Knockout models suggest it plays an anti-opioid role, influencing withdrawal symptoms and the rewarding effects of addictive drugs.

-

Cognition and Mood: GPR139 is expressed in the hippocampus and medial septum, areas vital for learning and memory. Agonist activation has been shown to ameliorate cognitive impairment in mouse models of Alzheimer's disease. Its role in the habenula also suggests an influence on mood and depression.

-

Sleep and Alertness: Pharmacological activation of GPR139 in rats increases NREM sleep, while knockout mice show reduced REM sleep and a blunted response to wake-promoting agents like amphetamine. This indicates a role for GPR139 in sleep-wake cycle regulation.

Key Experimental Protocols

In Situ Hybridization for GPR139 mRNA Localization

This technique is used to visualize the specific location of GPR139 mRNA within brain tissue, providing detailed anatomical expression data. The RNAscope® technique is a highly sensitive method often used for this purpose.

Methodology:

-

Tissue Preparation: Anesthetize the animal (e.g., mouse) and perfuse transcardially with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA). Dissect the brain and post-fix in 4% PFA overnight. Cryoprotect the tissue by incubating in a sucrose solution (e.g., 20-30%) until it sinks.

-

Sectioning: Rapidly freeze the brain and cut thin (e.g., 14-20 µm) sections using a cryostat. Mount sections onto charged microscope slides.

-

Pre-treatment: Treat the tissue sections with a series of reagents to allow probe access, typically including a hydrogen peroxide step (to quench endogenous peroxidases), a target retrieval step (heat-induced epitope retrieval), and a protease digestion step.

-

Hybridization: Apply the target-specific oligonucleotide probes (e.g., for GPR139 and D2R mRNA) to the sections and incubate at 40°C in a hybridization oven for several hours (e.g., 2 hours). These probes bind to the target RNA sequences.

-

Signal Amplification: Wash the sections to remove unbound probes. Apply a series of signal amplification molecules (pre-amplifier, amplifier) that build a "tree-like" structure onto the bound probes.

-

Labeling and Detection: Apply label probes conjugated to a fluorescent dye (e.g., Atto 550 for GPR139, Atto 647 for D2R) that bind to the amplification structure. Counterstain cell nuclei with DAPI.

-

Imaging: Mount the slides with a coverslip and imaging medium. Visualize and capture images using a confocal or fluorescence microscope. Co-localization is determined by the overlap of the different fluorescent signals.

Calcium Mobilization Assay

This is the primary functional assay for GPR139, as it directly measures the outcome of Gq/11 signaling. It is used to screen for agonists and antagonists and to quantify their potency.

Methodology:

-

Cell Culture: Culture a cell line (e.g., HEK293 or CHO) stably or transiently expressing the GPR139 receptor in multi-well plates (e.g., 384- or 1536-well). For interaction studies, co-express GPR139 with another receptor like D2R.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM or Fura-2 AM). These dyes exhibit a significant increase in fluorescence intensity upon binding to free intracellular Ca²⁺. Incubate for approximately 1 hour at 37°C to allow the dye to enter the cells and be de-esterified into its active form.

-

Compound Addition: Utilize a kinetic fluorescence plate reader (e.g., FLIPR, FDSS). Record a baseline fluorescence reading for several seconds.

-

Agonist Mode: Add the test compounds (potential agonists) to the wells and immediately begin recording the fluorescence signal over time (typically 2-3 minutes). An increase in fluorescence indicates Ca²⁺ release and receptor activation.

-

Antagonist Mode: To screen for antagonists, first pre-incubate the cells with the test compounds for a set period. Then, add a known GPR139 agonist at a concentration that elicits a sub-maximal response (e.g., EC80). A reduction or absence of the agonist-induced fluorescence signal indicates antagonist activity.

-

Data Analysis: The change in fluorescence intensity (ΔF) is measured. For agonists, plot the peak fluorescence response against the compound concentration to generate a dose-response curve and calculate the EC50 value. For antagonists, calculate the IC50 value from the inhibition curve.

Conclusion and Future Directions

GPR139 has emerged from obscurity as a highly promising therapeutic target within the CNS. Its specific expression in the habenula and its functional opposition to the opioid and dopamine systems place it at a critical intersection of circuits controlling mood, motivation, and cognition. The development of selective pharmacological tools has been instrumental in uncovering its roles in schizophrenia, substance use disorders, and cognitive function.

Future research should focus on several key areas. First, the definitive identification of its primary endogenous ligand(s) in the brain remains a critical, unanswered question. Second, further exploration of the structural basis for its interaction with MOR and D2R could pave the way for developing biased agonists or allosteric modulators with improved therapeutic profiles. Finally, continued investigation using advanced techniques like circuit-specific genetic manipulation and in vivo imaging will be essential to fully dissect the complex role of GPR139 signaling in both normal brain function and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. research.monash.edu [research.monash.edu]

- 3. Research progress on the role of orphan receptor GPR139 in neuropsychiatric behaviours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GPR139, an Ancient Receptor and an Emerging Target for Neuropsychiatric and Behavioral Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacology and function of the orphan GPR139 G protein‐coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]

The GPR139 Agonist TC-O 9311: A Technical Overview of its Engagement with the Gq/11 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

TC-O 9311 is a potent and selective synthetic agonist for the G protein-coupled receptor 139 (GPR139), a receptor predominantly expressed in the central nervous system. Emerging evidence robustly indicates that GPR139 primarily couples to the Gq/11 family of G proteins, initiating a canonical signaling cascade with significant implications for neuronal function and therapeutic development. This technical guide provides an in-depth analysis of the effects of TC-O 9311 on the Gq/11 signaling pathway, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and workflows.

Introduction to TC-O 9311 and GPR139

TC-O 9311 is a small molecule agonist that has been instrumental in elucidating the function of GPR139, a previously orphan GPCR.[1] GPR139 is recognized for its role in modulating opioidergic and dopaminergic systems, making it a compelling target for neuropsychiatric disorders.[2] The activation of GPR139 by agonists like TC-O 9311 triggers intracellular signaling cascades that are predominantly mediated by the Gq/11 family of heterotrimeric G proteins.[3][4][5]

The Gq/11 Signaling Pathway and TC-O 9311

Upon binding of TC-O 9311, GPR139 undergoes a conformational change that facilitates the activation of associated Gq/11 proteins. This activation initiates a well-defined signaling cascade:

-

Gαq/11 Activation: The activated Gαq/11 subunit dissociates from the Gβγ dimer and exchanges GDP for GTP.

-

Phospholipase C (PLC) Activation: The GTP-bound Gαq/11 subunit activates phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).

-

Downstream Effects: The rise in intracellular Ca2+ and the presence of DAG activate various downstream effectors, including protein kinase C (PKC), leading to a multitude of cellular responses.

Quantitative Analysis of TC-O 9311 Activity

The potency of TC-O 9311 in activating the GPR139-Gq/11 pathway is typically quantified through in vitro functional assays, such as calcium mobilization and inositol phosphate (IP) accumulation assays.

| Compound | Assay | Cell Line | Parameter | Value | Reference |

| TC-O 9311 | Calcium Mobilization | CHO-K1 expressing human GPR139 | EC50 | 39 nM | |

| TC-O 9311 | Calcium Mobilization | CHO-TREx expressing human GPR139 | pEC50 | 7.40 ± 0.06 | |

| TC-O 9311 | Calcium Mobilization | HEK-293 expressing human GPR139 | pEC50 | 7.11 ± 0.13 | |

| TC-O 9311 | Calcium Mobilization | SK-N-MC/CRE expressing human GPR139 | pEC50 | 7.31 ± 0.12 |

Note: pEC50 is the negative logarithm of the EC50 value. An EC50 of 39 nM corresponds to a pEC50 of approximately 7.41.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to characterize the effect of TC-O 9311 on Gq/11 signaling.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR139 activation by TC-O 9311.

Materials:

-

CHO-K1 cells stably expressing human GPR139

-

Cell culture medium (e.g., F-12K Medium with 10% FBS)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Probenecid (an anion-exchange inhibitor to prevent dye leakage)

-

TC-O 9311 stock solution (in DMSO)

-

96- or 384-well black-walled, clear-bottom assay plates

-

Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)

Protocol:

-

Cell Culture: Culture CHO-K1-hGPR139 cells to ~80-90% confluency.

-

Cell Plating: Seed the cells into black-walled, clear-bottom assay plates at a density of 20,000-50,000 cells per well and incubate for 18-24 hours.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in assay buffer.

-

Remove the cell culture medium from the wells and add 50 µL of the loading buffer to each well.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

-

Compound Preparation:

-

Prepare a serial dilution of TC-O 9311 in assay buffer at 4x the final desired concentration.

-

-

Assay Measurement:

-

Place the assay plate in the fluorescence plate reader.

-

Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.

-

Establish a baseline fluorescence reading for 10-20 seconds.

-

Add 25 µL of the 4x TC-O 9311 solution to the wells.

-

Continue recording the fluorescence intensity for at least 60-120 seconds to capture the peak response.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

-

Normalize the data to the maximum response.

-

Plot the normalized response against the logarithm of the TC-O 9311 concentration and fit the data to a four-parameter logistic equation to determine the EC50.

-

Inositol Monophosphate (IP1) Accumulation Assay

This assay provides a more direct measure of PLC activation by quantifying the accumulation of IP1, a stable metabolite of IP3.

Materials:

-

HEK293 cells transiently or stably expressing human GPR139

-

Cell culture medium

-

Stimulation buffer containing LiCl (to inhibit IP1 degradation)

-

TC-O 9311 stock solution (in DMSO)

-

IP1-One HTRF® assay kit (or equivalent)

-

384-well white assay plates

-

HTRF-compatible plate reader

Protocol:

-

Cell Culture and Plating: Culture and plate GPR139-expressing cells in 384-well plates as described for the calcium mobilization assay.

-

Compound Preparation: Prepare serial dilutions of TC-O 9311 in the stimulation buffer.

-

Cell Stimulation:

-

Remove the cell culture medium.

-

Add the TC-O 9311 dilutions to the wells.

-

Incubate for 30-60 minutes at 37°C.

-

-

Cell Lysis and IP1 Detection:

-

Lyse the cells and detect IP1 accumulation according to the manufacturer's instructions for the HTRF assay kit. This typically involves the addition of IP1-d2 conjugate and anti-IP1 cryptate conjugate.

-

-

Assay Measurement:

-

Incubate the plate for 1 hour at room temperature.

-

Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

-

Convert the HTRF ratio to IP1 concentration using a standard curve.

-

Plot the IP1 concentration against the logarithm of the TC-O 9311 concentration and fit the data to determine the EC50.

-

Conclusion

TC-O 9311 is a valuable pharmacological tool for investigating the Gq/11 signaling pathway mediated by GPR139. Its high potency and selectivity enable precise studies of the downstream consequences of GPR139 activation. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the activity of TC-O 9311 and other GPR139 modulators, thereby facilitating further exploration of the therapeutic potential of targeting this receptor.

References

Investigating the Endogenous Ligands of GPR139: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the endogenous ligands for the G protein-coupled receptor 139 (GPR139). GPR139, once an orphan receptor, is now a subject of intense research due to its specific expression in the central nervous system and its potential as a therapeutic target for neuropsychiatric and behavioral disorders.[1][2] The receptor is highly expressed in brain regions such as the habenula, striatum, hypothalamus, and septum, suggesting a role in controlling movement, motivation, and reward.[1][3][4] This document details the proposed endogenous ligands, their quantitative pharmacology, the signaling pathways they activate, and the experimental protocols used for their identification and characterization.

Proposed Endogenous Ligands for GPR139

While GPR139 is still formally classified by some as an orphan receptor, several endogenous molecules have been identified and proposed as its physiological activators. The primary candidates are the essential aromatic amino acids L-Tryptophan and L-Phenylalanine. More recently, certain neuropeptides have also been shown to activate the receptor.

Aromatic Amino Acids: L-Tryptophan and L-Phenylalanine

The most robustly supported endogenous ligands for GPR139 are the essential amino acids L-Tryptophan (L-Trp) and L-Phenylalanine (L-Phe). Initial deorphanization efforts using pharmacophore models and subsequent screening of all L-α-amino acids identified L-Trp and L-Phe as the most potent activators. This finding was confirmed by multiple independent research groups.

Chromatography of rat brain and serum extracts revealed that the fractions capable of activating GPR139 corresponded directly with the elution peaks of L-Trp and L-Phe. The effective concentrations (EC50 values) for these amino acids are in the micromolar range (30-300 µM), which is consistent with their physiological concentrations in the brain, suggesting that GPR139 may function as a sensor for these essential amino acids.

Neuropeptides

Several peptides have also been proposed as endogenous GPR139 agonists.

-

Melanocortin-Related Peptides: Based on similarities in the ligand-binding pockets of GPR139 and the melanocortin 4 receptor (MC4R), neuropeptides such as adrenocorticotropic hormone (ACTH), α-melanocyte-stimulating hormone (α-MSH), and β-melanocyte-stimulating hormone (β-MSH) were tested and found to activate GPR139. These peptides, along with their conserved HFRW motif, activated the receptor in the high nanomolar to low micromolar range. However, there are conflicting reports on their potency, with some studies finding them to be less potent than initially suggested.

-

Dynorphins: In 2025, GPR139 was identified as a novel receptor for dynorphin neuropeptides. Big dynorphin, in particular, was shown to be a high-efficacy activator of GPR139. At lower physiological concentrations, dynorphins primarily activate canonical opioid receptors, but at higher concentrations, they also recruit GPR139, which couples to an opposing signaling pathway (Gq/11).

Quantitative Pharmacology of Endogenous Ligands

The potency of proposed endogenous ligands at GPR139 has been quantified using various in vitro functional assays. The data, summarized below, highlights the different concentration ranges at which these molecules activate the receptor.

| Ligand | Assay Type | Species | EC50 Value | Reference |

| L-Tryptophan | Calcium Mobilization | Human | 49 µM - 220 µM | |

| L-Phenylalanine | Calcium Mobilization | Human | 60 µM - 320 µM | |

| α-MSH | Calcium Mobilization | Human | High nM to low µM range | |

| β-MSH | Calcium Mobilization | Human | High nM to low µM range | |

| ACTH | Calcium Mobilization | Human | High nM to low µM range |

GPR139 Signaling Mechanisms

GPR139 is a promiscuous receptor capable of coupling to multiple G protein families, though the primary and most functionally relevant pathway appears to be through Gαq/11. Activation of GPR139 has also been shown to involve Gαi/o proteins.

-

Gαq/11 Pathway: This is considered the primary signaling pathway for GPR139. Upon ligand binding, GPR139 activates Gαq/11, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a measurable calcium mobilization signal.

-

Gαi/o Pathway: GPR139 can also couple to inhibitory G proteins of the Gαi/o family. This coupling can lead to the inhibition of adenylyl cyclase (AC), reducing intracellular cyclic AMP (cAMP) levels. However, some studies have paradoxically shown that GPR139 activation can stimulate cAMP production, an effect that is mediated by the Gαq/11 pathway.

-

Modulation of Ion Channels and Other Receptors: GPR139 signaling via Gq/11 is necessary and sufficient to counteract the effects of µ-opioid receptor (MOR) activation, including the inhibition of G protein-coupled inwardly rectifying potassium (GIRK) channels and neuronal firing. GPR139 is also known to co-express and functionally interact with the dopamine D2 receptor (DRD2), modulating its signaling.

Experimental Protocols for Ligand Identification

The deorphanization of GPR139 involved a series of established and robust experimental methodologies designed to identify and validate receptor agonists.

General Experimental Workflow

The process of identifying endogenous ligands for an orphan GPCR like GPR139 typically follows a multi-step approach, starting with a high-throughput screen and followed by layers of validation to confirm specificity and physiological relevance.

Detailed Experimental Methodologies

A. Calcium Mobilization Assay

This is the most common primary assay for GPR139, leveraging its strong coupling to the Gαq/11 pathway.

-

Cell Culture: HEK293 or CHO cells stably or transiently expressing human GPR139 are seeded into 96- or 384-well black, clear-bottom plates. Cells are cultured for 24-48 hours to form a confluent monolayer.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM) in a buffered salt solution for 45-60 minutes at 37°C. The dye enters the cells and is cleaved by intracellular esterases, trapping it in the cytoplasm.

-

Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation). A baseline fluorescence reading is established.

-

Data Acquisition: Test compounds (amino acids, peptides, or extracts) are added to the wells, and the fluorescence intensity is monitored in real-time. An increase in fluorescence corresponds to a rise in intracellular calcium concentration.

-

Analysis: The peak fluorescence response is measured. For dose-response curves, compounds are tested across a range of concentrations to calculate EC50 values.

B. GTPγS Binding Assay

This assay directly measures G protein activation.

-

Membrane Preparation: Cells expressing GPR139 are harvested, homogenized, and centrifuged to isolate the cell membrane fraction.

-

Assay Setup: Membranes are incubated in an assay buffer containing GDP, the test ligand, and radiolabeled [35S]GTPγS, a non-hydrolyzable GTP analog.

-

Incubation: The mixture is incubated at 30°C to allow for ligand-induced G protein activation and the binding of [35S]GTPγS.

-

Termination and Filtration: The reaction is stopped by rapid filtration through a glass fiber filter plate, which traps the membranes while unbound [35S]GTPγS is washed away.

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter. An increase in radioactivity indicates receptor activation.

C. ERK Phosphorylation Assay

This assay measures a downstream signaling event common to many GPCRs.

-

Cell Stimulation: GPR139-expressing cells are serum-starved and then stimulated with the test ligand for a short period (typically 5-10 minutes).

-

Cell Lysis: The reaction is stopped, and cells are lysed to extract total protein.

-

Detection: The level of phosphorylated ERK (pERK) is measured relative to total ERK. This can be done via Western Blotting or, more commonly, using a homogenous assay format like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay).

-

Analysis: An increase in the pERK/total ERK ratio indicates receptor activation.

D. Radioligand Displacement Binding Assay

This assay confirms that the putative endogenous ligand binds to the same site as a known, high-affinity synthetic ligand.

-

Radioligand Selection: A potent, selective synthetic GPR139 agonist, such as [3H]JNJ-63533054, is required.

-

Assay Setup: GPR139-expressing cell membranes are incubated with a fixed, low concentration of the radioligand in the presence of increasing concentrations of the unlabeled test compound (e.g., L-Trp or L-Phe).

-

Incubation and Filtration: The mixture is incubated to reach binding equilibrium, followed by rapid filtration to separate bound from free radioligand.

-

Quantification: Radioactivity on the filters is measured.

-

Analysis: The ability of the test compound to displace the radioligand is measured, and an inhibition constant (Ki) is calculated. Specific displacement confirms binding to the receptor.

Conclusion

The investigation into the endogenous ligands of GPR139 has successfully deorphanized this receptor, pointing primarily to the aromatic amino acids L-Tryptophan and L-Phenylalanine as its key physiological activators. Evidence also suggests a role for various neuropeptides, indicating that GPR139 may be a sensor for multiple metabolic and signaling cues in the central nervous system. Its primary signaling through the Gαq/11 pathway and its functional interactions with critical neurotransmitter systems like the opioid and dopamine systems underscore its importance as a potential drug target. The experimental protocols outlined in this guide provide a robust framework for the continued exploration of GPR139 pharmacology and the development of novel therapeutics targeting this receptor.

References

- 1. Research progress on the role of orphan receptor GPR139 in neuropsychiatric behaviours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.monash.edu [research.monash.edu]

- 3. Pharmacology and function of the orphan GPR139 G protein‐coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GPR139, an Orphan Receptor Highly Enriched in the Habenula and Septum, Is Activated by the Essential Amino Acids L-Tryptophan and L-Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

TC-O 9311: A Potent GPR139 Agonist with Potential in Neuroscience Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: TC-O 9311 is a potent and selective synthetic agonist for the orphan G protein-coupled receptor 139 (GPR139). Predominantly expressed in the central nervous system (CNS), GPR139 is emerging as a compelling target for therapeutic intervention in a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of TC-O 9311, its mechanism of action, and its potential applications in neuroscience research, with a focus on quantitative data, experimental protocols, and key signaling pathways.

Core Compound and Target Information

TC-O 9311 is a small molecule agonist that potently activates GPR139, a class A G protein-coupled receptor. The endogenous ligands for GPR139 are the essential amino acids L-tryptophan and L-phenylalanine, which activate the receptor in the micromolar range, consistent with their physiological concentrations in the brain.[1] GPR139 is highly conserved across species and is almost exclusively expressed in the brain and pituitary gland.[1][2]

Table 1: Physicochemical and In Vitro Properties of TC-O 9311

| Property | Value | Reference |

| Chemical Name | 3,5-Dimethoxybenzoic acid 2-[(1-naphthalenylamino)carbonyl]hydrazide | Tocris Bioscience |

| Molecular Formula | C20H19N3O4 | MedKoo Biosciences |

| Molecular Weight | 365.39 g/mol | MedKoo Biosciences |

| CAS Number | 444932-31-4 | MedKoo Biosciences |

| EC50 (hGPR139) | 39 nM | Selleck Chemicals, MedchemExpress |

GPR139 Signaling and Function in the CNS

GPR139 is predominantly coupled to the Gq/11 family of G proteins.[3][4] Upon activation by an agonist like TC-O 9311, GPR139 initiates a signaling cascade that leads to the mobilization of intracellular calcium. There is also evidence suggesting that GPR139 can couple to the Gi/o pathway. The receptor's expression is particularly high in brain regions crucial for the regulation of mood, motivation, and reward, including the medial habenula, septum, striatum, and hypothalamus.

The co-expression of GPR139 with the dopamine D2 receptor in several brain regions suggests a functional interaction between these two receptor systems. This interaction is of significant interest for its potential role in modulating dopaminergic signaling, which is dysregulated in several neuropsychiatric disorders.

Potential in Neuroscience Research

The localization of GPR139 in key brain circuits and its modulation of dopaminergic and opioidergic systems make it a promising target for a variety of CNS disorders.

Schizophrenia

Several lines of evidence implicate GPR139 in the pathophysiology of schizophrenia. The GPR139 agonist TAK-041 has been investigated in clinical trials for the treatment of negative symptoms and cognitive deficits associated with schizophrenia. Preclinical studies with GPR139 agonists have shown promising results in animal models of schizophrenia, rescuing social interaction deficits and alleviating cognitive impairments. Furthermore, the GPR139 agonist TAK-041 has been shown to attenuate amphetamine-induced dopamine release in the human brain, providing a potential mechanism for its antipsychotic effects.

Other Potential Applications

Given its role in reward and motivation circuits, GPR139 is also being explored as a target for substance use disorders. In animal models, the GPR139 agonist JNJ-63533054 has been shown to reduce alcohol-seeking behavior.

Pharmacokinetics of GPR139 Agonists

The development of brain-penetrant GPR139 agonists is crucial for their therapeutic potential. While TC-O 9311 itself has shown limited brain exposure in preclinical studies, other GPR139 agonists have been optimized for better pharmacokinetic profiles.

Table 2: Preclinical Pharmacokinetic Parameters of GPR139 Agonists in Rats

| Compound | Route of Administration | Brain-to-Plasma Ratio (Kp) | Unbound Brain-to-Plasma Ratio (Kp,uu) | Reference |

| TC-O 9311 | Oral | 0.03 | Not Reported | MedKoo Biosciences |

| JNJ-63533054 | Intravenous | 1.2 | Not Reported | |

| TAK-041 | Not Reported | Brain Penetrant | Not Reported |

Experimental Protocols

In Vitro: Calcium Mobilization Assay

This protocol describes a method to assess the agonist activity of TC-O 9311 at the human GPR139 receptor expressed in a recombinant cell line.

Objective: To determine the potency (EC50) of TC-O 9311 in activating GPR139-mediated calcium mobilization.

Materials:

-

CHO-K1 or HEK293 cells stably expressing human GPR139

-

Cell culture medium (e.g., DMEM/F12) with appropriate supplements

-

TC-O 9311

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Probenecid

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

96- or 384-well black-walled, clear-bottom assay plates

-

Fluorescence imaging plate reader (FLIPR) or similar instrument

Procedure:

-

Cell Plating: Seed the GPR139-expressing cells into the assay plates at a suitable density and allow them to adhere overnight.

-

Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay buffer. Remove the cell culture medium and add the dye loading buffer to each well. Incubate the plate for 1 hour at 37°C.

-

Compound Preparation: Prepare a serial dilution of TC-O 9311 in the assay buffer.

-

Measurement: Place the assay plate in the fluorescence imaging plate reader. Record the baseline fluorescence for a short period. Add the TC-O 9311 dilutions to the wells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the TC-O 9311 concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

In Vivo: Social Interaction Test in a Rodent Model of Schizophrenia

This protocol outlines a method to evaluate the potential of a GPR139 agonist to reverse social interaction deficits in a rodent model of schizophrenia, such as the neonatal ventral hippocampal lesion (NVHL) model or a pharmacologically induced model (e.g., using MK-801).

Objective: To assess the effect of a GPR139 agonist on social behavior in a rodent model of schizophrenia.

Materials:

-

Adult male rats (NVHL model or control)

-

GPR139 agonist (e.g., a brain-penetrant analog of TC-O 9311)

-

Vehicle control

-

Open-field arena

-

Video recording and tracking software

Procedure:

-

Animal Model: Utilize a validated animal model of schizophrenia that exhibits social interaction deficits.

-

Drug Administration: Acclimatize the animals to the testing room. Administer the GPR139 agonist or vehicle to the animals via the appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined time before the test.

-

Habituation: Place a pair of unfamiliar, weight-matched rats from the same treatment group into the open-field arena and allow them to explore for a short period.

-

Social Interaction Test: Following habituation, place the pair of rats in the arena together and record their behavior for a set duration (e.g., 10-15 minutes).

-

Behavioral Analysis: Analyze the video recordings to quantify various social behaviors, including sniffing, grooming, following, and the total time spent in social interaction.

-

Data Analysis: Compare the social interaction parameters between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Conclusion

TC-O 9311 and other selective GPR139 agonists represent valuable pharmacological tools for elucidating the role of this orphan receptor in the CNS. The compelling evidence linking GPR139 to the pathophysiology of schizophrenia and other neuropsychiatric disorders underscores its potential as a novel therapeutic target. Further research, including the development of brain-penetrant agonists with favorable pharmacokinetic profiles and their evaluation in relevant preclinical and clinical settings, is warranted to fully explore the therapeutic promise of modulating GPR139 signaling.

References

- 1. GPR139, an Orphan Receptor Highly Enriched in the Habenula and Septum, Is Activated by the Essential Amino Acids L-Tryptophan and L-Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. genecards.org [genecards.org]

- 3. Pharmacology and function of the orphan GPR139 G protein‐coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular insights into ligand recognition and G protein coupling of the neuromodulatory orphan receptor GPR139 - PMC [pmc.ncbi.nlm.nih.gov]

Basic principles of GPR139 activation by synthetic agonists.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles of GPR139 activation by synthetic agonists. GPR139, an orphan G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders. This document provides a comprehensive overview of its signaling pathways, the pharmacology of synthetic agonists, detailed experimental protocols for studying its activation, and insights into its molecular interactions.

GPR139 Signaling Pathways: A Multi-faceted Receptor

GPR139 is known to couple to several G protein families, leading to the activation of distinct downstream signaling cascades. The primary and most well-characterized pathway involves its coupling to the Gq/11 family of G proteins.[1][2]

Upon agonist binding, GPR139 undergoes a conformational change that facilitates the activation of Gq/11. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), a key second messenger that can be readily measured in functional assays.[3][4]

While Gq/11 coupling is the principal signaling mechanism, evidence also suggests that GPR139 can couple to Gi/o and potentially Gs proteins, leading to the modulation of adenylyl cyclase activity and cyclic AMP (cAMP) levels.[1] Furthermore, GPR139 exhibits constitutive activity, meaning it can signal in the absence of an agonist. The receptor has also been shown to functionally interact with other GPCRs, such as the dopamine D2 receptor, adding another layer of complexity to its signaling repertoire.

Synthetic Agonists of GPR139: Potency and Structure-Activity Relationships

While the aromatic amino acids L-tryptophan and L-phenylalanine have been proposed as endogenous agonists for GPR139, they exhibit relatively low potency. The development of potent and selective synthetic agonists has been crucial for elucidating the receptor's function. Several distinct chemical series of GPR139 agonists have been identified through high-throughput screening and subsequent medicinal chemistry efforts.

Table 1: Potency of Selected Synthetic GPR139 Agonists

| Compound | Assay Type | Cell Line | EC50 | Reference |

| JNJ-63533054 | Calcium Mobilization | HEK293 | 4.46 ± 1.26 nM | |

| Calcium Mobilization | CHO-K1 | 16 nM | ||

| Compound 1a | Calcium Mobilization | CHO-K1 | 39 nM | |

| TAK-041 | Calcium Mobilization | - | Potent Agonist | |

| AC4 | Calcium Mobilization | CHO-GPR139 | 220 nM | |

| L-Tryptophan | Calcium Mobilization | CHO-GPR139 | 220 µM | |

| L-Phenylalanine | Calcium Mobilization | CHO-GPR139 | 320 µM |

Structure-activity relationship (SAR) studies have revealed key pharmacophoric features necessary for potent GPR139 agonism. These typically include two aromatic systems connected by a linker containing hydrogen bond acceptors and donors. The nature and substitution patterns of these aromatic rings, as well as the composition of the linker, significantly influence agonist potency.

Experimental Protocols for Studying GPR139 Activation

Calcium Mobilization Assay using FLIPR

This is the most common functional assay for GPR139 due to its robust coupling to the Gq/11 pathway. The assay measures changes in intracellular calcium concentration upon agonist stimulation using a fluorescent calcium indicator.

Detailed Methodology:

-

Cell Culture and Seeding:

-

Culture CHO-K1 or HEK293 cells stably or transiently expressing human GPR139 in appropriate growth medium.

-

Seed the cells into black-walled, clear-bottom 96- or 384-well microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Probenecid may be included to prevent dye leakage.

-

Remove the cell culture medium from the plates and add the dye-loading buffer to each well.

-

Incubate the plates at 37°C for 1 hour in the dark.

-

-

Compound Preparation and Addition:

-

Prepare serial dilutions of the synthetic agonists in the assay buffer.

-

Place the cell plate and the compound plate into the FLIPR instrument.

-

-

Fluorescence Measurement:

-

The FLIPR instrument will add the compounds to the cell plate while simultaneously measuring fluorescence.

-

Record baseline fluorescence for a short period before compound addition.

-

After compound addition, continue to measure fluorescence at regular intervals to capture the calcium transient.

-

-

Data Analysis:

-

The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

-

Normalize the data to a positive control (e.g., a saturating concentration of a known potent agonist) and a negative control (vehicle).

-

Plot the normalized response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

cAMP Measurement Assay

To investigate potential coupling to Gs or Gi/o, cAMP levels can be measured using various methods, such as Homogeneous Time-Resolved Fluorescence (HTRF).

Detailed Methodology:

-

Cell Culture and Seeding:

-

Use cells expressing GPR139 as described for the calcium mobilization assay.

-

-

Cell Stimulation:

-

Harvest and resuspend the cells in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add the cell suspension to a microplate containing serial dilutions of the synthetic agonists.

-

To investigate Gi/o coupling, cells can be co-stimulated with forskolin (an adenylyl cyclase activator) and the GPR139 agonist. A decrease in forskolin-stimulated cAMP levels indicates Gi/o activation.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

-

-

cAMP Detection:

-

Lyse the cells and add the HTRF detection reagents (a cAMP-d2 conjugate and a europium cryptate-labeled anti-cAMP antibody).

-

Incubate the plate at room temperature for 1 hour to allow for the competitive binding reaction to reach equilibrium.

-

-

Signal Measurement:

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths.

-

-

Data Analysis:

-

Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.

-

Plot the cAMP concentration against the agonist concentration to generate dose-response curves and determine EC50 values.

-

Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of synthetic agonists for GPR139. These assays typically use a radiolabeled form of a high-affinity synthetic ligand.

Detailed Methodology:

-

Membrane Preparation:

-

Harvest cells expressing GPR139 and homogenize them in a cold buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membranes and resuspend them in an appropriate binding buffer.

-

-

Competition Binding Assay:

-

In a microplate, combine the cell membranes, a fixed concentration of a radiolabeled GPR139 ligand (e.g., [3H]JNJ-63533054), and varying concentrations of the unlabeled synthetic agonist.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

-

Wash the filters with cold buffer to remove unbound radioligand.

-

-

Radioactivity Measurement:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the unlabeled agonist concentration.

-

Fit the data to a one-site competition binding curve to determine the IC50 value.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

-

Molecular Interactions and Future Directions

Homology modeling and site-directed mutagenesis studies have identified key residues within the transmembrane domains of GPR139 that are critical for agonist binding and receptor activation. These studies provide a structural basis for the observed SAR and can guide the rational design of novel GPR139 modulators.

While significant progress has been made in identifying potent orthosteric agonists for GPR139, the exploration of allosteric modulators and biased agonists remains a promising area for future research. Allosteric modulators, which bind to a site topographically distinct from the orthosteric binding pocket, could offer greater subtype selectivity and a more nuanced modulation of receptor function. Biased agonists, which preferentially activate one signaling pathway over another, could lead to the development of therapeutics with improved efficacy and reduced side effects.

The continued development of sophisticated pharmacological tools and the use of advanced techniques such as cryo-electron microscopy will undoubtedly provide a deeper understanding of the molecular mechanisms underlying GPR139 activation and pave the way for the development of novel therapies targeting this important receptor.

References

- 1. Identification of surrogate agonists and antagonists for orphan G-protein-coupled receptor GPR139 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mutagenesis of GPR139 reveals ways to create gain or loss of function receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-throughput screening of antagonists for the orphan G-protein coupled receptor GPR139 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacology and function of the orphan GPR139 G protein‐coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Role of TC-O 9311 in the Elucidation of Orphan GPCR GPR139 Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors in the human genome and are the targets for a significant portion of currently marketed drugs.[1] A substantial number of these receptors are classified as "orphan" GPCRs because their endogenous ligands have not yet been definitively identified.[2] This lack of known endogenous agonists presents a significant challenge in understanding their physiological roles and therapeutic potential. The "reverse pharmacology" approach, which starts with the receptor to identify its ligands and functions, is a key strategy in deorphanizing these receptors.[2]

This technical guide focuses on TC-O 9311, a potent and selective small-molecule agonist of the orphan GPCR GPR139.[3][4] GPR139 is a Class A rhodopsin-like GPCR highly expressed in the central nervous system, particularly in the striatum, habenula, and hypothalamus. Its strategic location suggests potential roles in regulating motor activity, mood, and reward pathways. TC-O 9311 has been instrumental as a chemical probe to unravel the signaling mechanisms and physiological functions of GPR139, paving the way for further investigation into its therapeutic relevance.

TC-O 9311: A Key Tool for GPR139 Research

TC-O 9311, with the chemical name 3,5-Dimethoxybenzoic acid 2-[(1-naphthalenylamino)carbonyl]hydrazide, is a valuable research tool for studying GPR139. Its utility stems from its potency and selectivity, allowing for the specific activation of GPR139 to probe its downstream signaling and functional consequences.

Quantitative Data Summary

The following tables summarize the available quantitative data for TC-O 9311 and other relevant compounds in functional assays for GPR139.

| Compound | Assay Type | Cell Line | Parameter | Value | Reference |

| TC-O 9311 | Calcium Mobilization | CHO-K1 | EC50 | 39 nM | |

| TC-O 9311 | Calcium Mobilization | HEK293 | EC50 | 43 nM | |

| TC-O 9311 | Calcium Mobilization | CHO-TREx | pEC50 | 7.40 ± 0.06 | |

| TC-O 9311 | Calcium Mobilization | HEK-293 | pEC50 | 7.11 ± 0.13 | |

| TC-O 9311 | Calcium Mobilization | SK-N-MC/CRE | pEC50 | 7.31 ± 0.12 | |

| TC-O 9311 | [35S]GTPγS Binding | CHO-TREx | pEC50 | 6.75 ± 0.04 | |

| JNJ-63533054 | cAMP Accumulation | HEK293T/17 | EC50 | 41 ± 20 nM |

| Parameter | Species | Value | Notes | Reference |

| Whole Brain Exposure | Rat | 61 ng/g | Poor brain penetration | |

| Brain/Plasma Ratio | Rat | 0.03 | Indicates low relative concentration in the brain compared to plasma |

GPR139 Signaling Pathways

TC-O 9311 has been pivotal in delineating the complex signaling pathways of GPR139. Studies have revealed that GPR139 exhibits dual coupling to both Gq/11 and Gi/o G-protein families, with the Gq/11 pathway being the primary mediator of its functional effects. GPR139 also demonstrates constitutive activity, which can be blocked by Gq/11 inhibitors.

Gq/11 Signaling Pathway

The activation of the Gq/11 pathway by TC-O 9311 initiates a canonical signaling cascade. The Gαq/11 subunit activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium. This increase in cytosolic calcium is a hallmark of GPR139 activation and is the basis for the most common functional assay for this receptor.

Modulation of Adenylyl Cyclase and GIRK Channels

Interestingly, activation of GPR139 by agonists like JNJ-63533054 (a compound with a similar mechanism to TC-O 9311) has been shown to increase cyclic AMP (cAMP) levels, an effect typically associated with Gs-coupled receptors. This is thought to occur through the Gq/11 pathway, which can indirectly stimulate adenylyl cyclase.

Furthermore, GPR139 signaling via Gq/11 leads to the inhibition of G protein-coupled inwardly rectifying potassium (GIRK) channels. This is significant as it provides a mechanism for GPR139 to counteract the signaling of Gi/o-coupled receptors, such as the µ-opioid receptor (MOR) and the dopamine D2 receptor (D2R), which typically activate GIRK channels to hyperpolarize neurons and reduce their excitability.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of TC-O 9311 at GPR139.

Calcium Mobilization Assay (FLIPR)

This is the most common assay for measuring GPR139 activation, taking advantage of its primary Gq/11 signaling pathway.

Objective: To measure the increase in intracellular calcium concentration in response to GPR139 activation by TC-O 9311.

Materials:

-

HEK293 or CHO-K1 cells stably or transiently expressing human GPR139.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Black, clear-bottom 96- or 384-well plates.

-

FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 5 or 6).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

-

TC-O 9311 stock solution in DMSO.

Protocol:

-

Cell Plating: Seed GPR139-expressing cells into black, clear-bottom microplates and culture overnight to allow for adherence.

-

Dye Loading: Prepare the calcium-sensitive dye loading solution according to the manufacturer's protocol. Remove the culture medium from the cell plates and add the dye loading solution. Incubate for 1 hour at 37°C.

-

Compound Plate Preparation: Prepare a serial dilution of TC-O 9311 in assay buffer in a separate plate.

-

Measurement: Place both the cell plate and the compound plate into a FLIPR instrument. The instrument will add the TC-O 9311 dilutions to the cells and immediately begin measuring the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence, indicating calcium mobilization, is plotted against the concentration of TC-O 9311 to generate a dose-response curve and determine the EC50 value.

cAMP Accumulation Assay (AlphaScreen)

This assay measures the ability of GPR139 activation to modulate intracellular cAMP levels.

Objective: To quantify the change in intracellular cAMP concentration following stimulation of GPR139 with TC-O 9311.

Materials:

-

HEK293 cells expressing GPR139.

-

AlphaScreen cAMP Assay Kit.

-

White, opaque 384-well plates.

-

Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like IBMX).

-

TC-O 9311 stock solution in DMSO.

-

Forskolin (optional, to stimulate basal cAMP levels for studying Gi/o-coupled inhibition).

Protocol:

-

Cell Preparation: Harvest GPR139-expressing cells and resuspend them in stimulation buffer.

-

Assay Setup: In a 384-well plate, add the cell suspension, TC-O 9311 at various concentrations, and the anti-cAMP Acceptor beads.

-

Incubation: Incubate the plate at room temperature for 30 minutes to allow for receptor stimulation and cAMP production.

-

Detection: Add a mixture of biotinylated cAMP and Streptavidin-Donor beads. Incubate for 1 hour at room temperature in the dark.

-

Measurement: Read the plate on an AlphaScreen-compatible plate reader.

-

Data Analysis: The AlphaScreen signal is inversely proportional to the amount of intracellular cAMP. A standard curve is used to convert the signal to cAMP concentration, and a dose-response curve for TC-O 9311 is generated.

GIRK Channel Thallium Flux Assay

This assay assesses the functional consequence of GPR139 signaling on GIRK channel activity.

Objective: To measure the inhibition of GIRK channel activity by GPR139 activation with TC-O 9311.

Materials:

-

HEK-293 cells co-expressing GPR139 and GIRK channel subunits (e.g., GIRK1/2).

-

Black, clear-bottom 384-well plates.

-

Thallium-sensitive fluorescent dye (e.g., Thallos AM).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Stimulus buffer containing thallium sulfate.

-

TC-O 9311 stock solution in DMSO.

-

A GIRK channel activator (e.g., a Gi/o-coupled receptor agonist or a direct channel opener).

Protocol:

-

Cell Plating and Dye Loading: Plate the cells and load them with the thallium-sensitive dye as described for the calcium mobilization assay.

-

Compound Addition: Add TC-O 9311 at various concentrations to the cells and incubate.

-

Stimulation and Measurement: Add the GIRK channel activator. Immediately after, add the thallium-containing stimulus buffer. A plate reader measures the increase in fluorescence as thallium enters the cells through open GIRK channels.

-

Data Analysis: The rate of fluorescence increase reflects GIRK channel activity. The inhibitory effect of TC-O 9311 is determined by the reduction in this rate. An IC50 value can be calculated from the dose-response curve.

Conclusion

TC-O 9311 has proven to be an indispensable tool for the deorphanization of GPR139. Its use has enabled a detailed characterization of the receptor's complex signaling network, revealing a primary role for the Gq/11 pathway in mediating its effects. This includes the canonical calcium mobilization, as well as the modulation of other key signaling molecules like cAMP and GIRK channels. The functional opposition to Gi/o-coupled receptors like the µ-opioid and D2 dopamine receptors opens up exciting possibilities for the therapeutic targeting of GPR139 in neurological and psychiatric disorders. While the limited in vivo data for TC-O 9311 highlights the need for the development of brain-penetrant agonists, the foundational knowledge gained from studies using TC-O 9311 provides a clear roadmap for future drug discovery efforts targeting GPR139.

References

The Discovery and Initial Characterization of TC-O 9311: A Potent and Selective GPR139 Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and initial pharmacological characterization of TC-O 9311, a potent and selective agonist for the orphan G protein-coupled receptor 139 (GPR139). TC-O 9311, identified through a high-throughput screening campaign, serves as a crucial tool for elucidating the physiological roles of GPR139, a receptor predominantly expressed in the central nervous system. This document provides a comprehensive overview of its chemical properties, a plausible synthesis route, its in vitro activity, and the key experimental protocols utilized for its characterization. Furthermore, it visualizes the GPR139 signaling pathway and the experimental workflows, offering a complete resource for researchers in the field of neuropharmacology and drug discovery.

Introduction

GPR139 is an orphan G protein-coupled receptor (GPCR) primarily located in the central nervous system, with high expression in areas such as the habenula and septum. Its function remains largely uncharacterized due to the lack of known endogenous ligands. The identification of potent and selective small molecule agonists is therefore critical for probing the biological functions of this receptor. TC-O 9311, also known as compound 1a in its discovery publication, emerged from a screening campaign as a high-potency agonist for GPR139[1][2]. This guide summarizes the initial data on TC-O 9311, providing a foundational resource for further investigation into the therapeutic potential of targeting GPR139.

Chemical and Physical Properties

TC-O 9311 is a small molecule with the IUPAC name 1-[(3,5-dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 1-[(3,5-dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea |

| Molecular Formula | C₂₀H₁₉N₃O₄ |

| Molecular Weight | 365.38 g/mol |

| CAS Number | 444932-31-4 |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

Synthesis of TC-O 9311

A plausible and detailed synthetic protocol for TC-O 9311 is outlined below, based on the reaction of a hydrazide with an isocyanate to form a urea derivative.

Proposed Synthetic Route

The synthesis of TC-O 9311 can be achieved in a two-step process starting from commercially available materials: the synthesis of the key intermediates, 3,5-dimethoxybenzohydrazide and 1-naphthyl isocyanate, followed by their coupling to form the final product.

Detailed Experimental Protocol

Step 1a: Synthesis of 3,5-dimethoxybenzohydrazide

-

To a solution of 3,5-dimethoxybenzoic acid (1 equivalent) in a suitable solvent such as ethanol, add hydrazine hydrate (excess, e.g., 5-10 equivalents).

-

Reflux the reaction mixture for several hours (e.g., 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3,5-dimethoxybenzohydrazide.

Step 1b: Synthesis of 1-naphthyl isocyanate

Caution: Phosgene and its equivalents are highly toxic and should be handled with extreme care in a well-ventilated fume hood by trained personnel.

-

Dissolve 1-naphthylamine (1 equivalent) in an inert solvent such as toluene.

-

Add a phosgene equivalent, such as triphosgene (0.33 equivalents), portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

-

Stir the reaction mixture at room temperature or gentle heating until the reaction is complete, as indicated by TLC or gas chromatography.

-

Filter the reaction mixture to remove any solids and concentrate the filtrate under reduced pressure to obtain crude 1-naphthyl isocyanate, which can be purified by distillation under reduced pressure.

Step 2: Synthesis of TC-O 9311 (1-[(3,5-dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea)

-

Dissolve 3,5-dimethoxybenzohydrazide (1 equivalent) in a dry aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

To this solution, add 1-naphthyl isocyanate (1 equivalent) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for several hours (e.g., 2-4 hours) until the reaction is complete (monitored by TLC).

-

If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford TC-O 9311 as a pure solid.

In Vitro Pharmacological Characterization

TC-O 9311 was characterized for its potency and selectivity as a GPR139 agonist.

Potency at GPR139

The potency of TC-O 9311 was determined using a calcium mobilization assay in Chinese Hamster Ovary (CHO-K1) cells stably expressing the human GPR139 receptor. TC-O 9311 demonstrated potent agonism with a half-maximal effective concentration (EC₅₀) of 39 nM[1][2].

| Parameter | Value |

| EC₅₀ | 39 nM |

Selectivity Profile

The selectivity of TC-O 9311 was assessed by screening against a panel of 90 diverse biological targets. The compound showed no significant cross-reactivity, indicating its high selectivity for GPR139[1].

GPR139 Signaling Pathway

GPR139 is known to primarily couple to the Gq/11 family of G proteins. Upon agonist binding, such as TC-O 9311, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores, which can be measured using calcium-sensitive fluorescent dyes.

Experimental Protocol: Calcium Mobilization Assay

The following is a detailed, plausible protocol for a calcium mobilization assay to determine the potency of GPR139 agonists, based on standard methodologies.

Materials

-

CHO-K1 cells stably expressing human GPR139

-

Cell culture medium (e.g., Ham's F-12 with 10% FBS)

-

96-well black-walled, clear-bottom assay plates

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Probenecid (optional, to prevent dye leakage)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

TC-O 9311 stock solution in DMSO

-

Fluorescence plate reader with automated injection capabilities

Procedure

-

Cell Plating: Seed the CHO-K1-hGPR139 cells into 96-well black-walled, clear-bottom plates at a density of 20,000-40,000 cells per well.

-

Incubation: Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in assay buffer.

-

Aspirate and Load: Gently aspirate the culture medium from the wells and add 100 µL of the loading buffer to each well.

-

Incubation: Incubate the plate at 37°C for 1 hour in the dark to allow for dye uptake.

-

Washing: Wash the cells twice with 100 µL of assay buffer to remove any extracellular dye. After the final wash, leave 100 µL of assay buffer in each well.

-